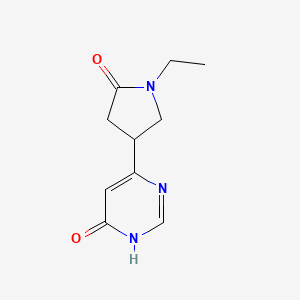

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one

Beschreibung

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) core substituted with an ethyl group at the 1-position and a 6-hydroxypyrimidin-4-yl moiety at the 4-position.

Eigenschaften

Molekularformel |

C10H13N3O2 |

|---|---|

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

4-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H13N3O2/c1-2-13-5-7(3-10(13)15)8-4-9(14)12-6-11-8/h4,6-7H,2-3,5H2,1H3,(H,11,12,14) |

InChI-Schlüssel |

QWINOCWMJSXOJX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CC(CC1=O)C2=CC(=O)NC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .

Analyse Chemischer Reaktionen

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The hydroxypyrimidinyl group can undergo substitution reactions with various reagents, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: Due to its potential biological activity, it is studied for its therapeutic effects and as a lead compound for new drug candidates.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidinone ring and hydroxypyrimidinyl group enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Molecular Properties

| Compound Name | Molecular Formula | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | C₁₀H₁₃N₃O₂ | ~1.2 | 2 (OH, NH) | 4 (O, N) |

| 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one | C₈H₁₅N₂O | ~0.8 | 1 (NH) | 2 (O, N) |

| 1-Ethyl-4-(hydroxymethyl)pyrrolidin-2-one | C₇H₁₃NO₂ | ~-0.5 | 2 (OH, NH) | 3 (O, N) |

Research Findings and Implications

- Safety Profiles : Pyrrolidin-2-one derivatives generally exhibit lower safety margins than dione analogs, suggesting that lactam ring oxidation state is a critical toxicity determinant .

- Functional Group Impact: The 6-hydroxypyrimidine group in the target compound may enhance target binding via dual hydrogen bonding, contrasting with methylamino or hydroxymethyl substituents in analogs .

- Ring Size Effects: Piperidinone-based analogs (e.g., ) show distinct pharmacokinetics due to increased conformational flexibility, whereas pyrrolidinone derivatives offer rigidity for selective interactions .

Biologische Aktivität

1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one (CAS Number: 1707735-28-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes both a pyrrolidinone ring and a pyrimidine derivative, which suggests diverse interactions within biological systems. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C12H17N3O2

- Molecular Weight : 235.28 g/mol

- Structure : The compound consists of a pyrrolidinone ring attached to a hydroxypyrimidine moiety, which enhances its potential for hydrogen bonding and solubility in biological environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group on the pyrimidine ring may facilitate interactions through hydrogen bonding, which is crucial for binding affinity and specificity.

Key Biological Activities

- Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the production of inflammatory mediators in cell lines stimulated with lipopolysaccharides (LPS). For example:

- Cell Line : RAW 264.7 macrophages

- Outcome : Reduced nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) expression were observed upon treatment with varying concentrations of the compound.

Case Studies

A notable case study involved evaluating the compound's effect on zebrafish larvae exposed to inflammatory stimuli. The results indicated:

- Dosing Regimen : A dose-dependent response was noted, with higher concentrations leading to greater inhibition of inflammatory markers.

- Mechanism Insights : The compound appeared to modulate pathways associated with NF-kB and MAPK signaling, critical in inflammatory responses.

Comparative Analysis

To further understand the uniqueness of this compound, comparisons with structurally similar compounds were made:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-Methylpyrrolidin-2-one | Contains a pyrrolidinone ring | Lacks the pyrimidine moiety |

| 5-Methylpyrimidine | Shares the pyrimidine structure | Simpler structure without cyclic amide |

| Ethyl 6-hydroxypyrimidine | Contains hydroxypyrimidine | Lacks the pyrrolidine ring |

The dual-ring structure combining both functionalities may enhance its biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.